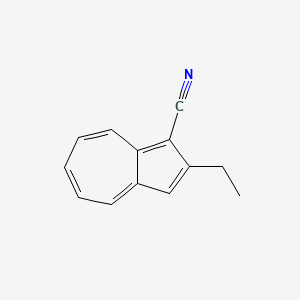

2-Ethylazulene-1-carbonitrile

Description

Azulene derivatives are notable for their unique non-benzenoid aromatic structure, which confers distinct photophysical and electronic properties. However, the evidence focuses on structurally distinct heterocyclic compounds, such as thiazolo-pyrimidine and pyrimido-quinazoline derivatives.

Properties

CAS No. |

819884-07-6 |

|---|---|

Molecular Formula |

C13H11N |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-ethylazulene-1-carbonitrile |

InChI |

InChI=1S/C13H11N/c1-2-10-8-11-6-4-3-5-7-12(11)13(10)9-14/h3-8H,2H2,1H3 |

InChI Key |

AZKDLQMYJJXOJO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC=CC=CC2=C1C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylazulene-1-carbonitrile typically involves the reaction of azulene with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and efficiency, often employing catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylazulene-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of ethylazulene derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the nitrile group is replaced by other functional groups such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Ethylazulene derivatives.

Substitution: Amino or alkoxy derivatives of azulene.

Scientific Research Applications

2-Ethylazulene-1-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 2-Ethylazulene-1-carbonitrile involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological effects.

Comparison with Similar Compounds

Key Observations :

Synthetic Pathways: Compounds 11a and 11b were synthesized via condensation of thiouracil derivatives with aromatic aldehydes (e.g., 2,4,6-trimethylbenzaldehyde, 4-cyanobenzaldehyde) in acetic anhydride/acetic acid . Compound 12 required a longer reaction time (12 hours) with anthranilic acid in sodium ethoxide, reflecting the complexity of forming fused quinazoline systems .

This may explain the lower melting point of 11b (213–215°C vs. 243–246°C for 11a) due to reduced crystallinity . The furan-2-yl substituent in all compounds contributes to π-conjugation, as evidenced by IR and NMR spectral data (e.g., aromatic proton signals at δ 6.56–7.94 ppm) .

Stability and Reactivity: The higher melting point of 12 (268–269°C) compared to 11a/b suggests increased rigidity from the fused quinazoline ring system, which may improve thermal stability .

Research Findings and Limitations

Spectral Data :

- ¹³C NMR of 11a reveals distinct carbonyl signals at δ 165.48–171.18 ppm, characteristic of thiazolo-pyrimidine diketones. In contrast, 12 shows a single carbonyl peak at δ 171.9 ppm, reflecting a less complex electronic environment .

- Mass Spectrometry : All compounds exhibit molecular ion peaks (e.g., m/z 386 for 11a ) consistent with their molecular formulas, validating synthetic success .

Gaps in Data: The evidence lacks direct information on azulene derivatives like 2-Ethylazulene-1-carbonitrile, which limits precise comparisons. Azulene’s non-alternant aromatic system (5-7 fused rings) differs fundamentally from the benzenoid/heterocyclic cores in 11a/b and 12, likely altering electronic properties (e.g., HOMO-LUMO gaps, absorption spectra).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.